molecular formula C8H12O3S B2370443 Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide CAS No. 2248401-60-5

Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide

Cat. No. B2370443
CAS RN: 2248401-60-5
M. Wt: 188.24
InChI Key: HQIFZTCGYKAYKY-UHFFFAOYSA-N
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Description

Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide, commonly known as TBO, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. TBO is a spirocyclic compound that contains both a sulfur and an oxygen atom in its structure, which makes it a unique and versatile molecule.

Mechanism of Action

The mechanism of action of TBO is based on its ability to undergo a photochemical reaction with ROS. When TBO is exposed to ROS, it undergoes a photochemical reaction that results in the formation of a highly fluorescent product. This reaction is highly specific to ROS and does not occur with other reactive species, making TBO an ideal probe for ROS detection.
Biochemical and Physiological Effects:
TBO has been shown to have minimal toxicity and does not have any significant effects on cell viability or proliferation. TBO has been used in a variety of biological systems, including cells, tissues, and whole organisms, without any adverse effects. TBO has also been found to be highly specific for ROS and does not interfere with other cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using TBO in lab experiments include its high sensitivity and specificity for ROS, its ease of use, and its low toxicity. However, there are some limitations to using TBO, including its limited solubility in aqueous solutions, its sensitivity to light, and its potential for photobleaching.

Future Directions

There are several future directions for the use of TBO in scientific research. One potential application is in the development of new therapies for oxidative stress-related diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. TBO could also be used in the development of new diagnostic tools for the detection of ROS in clinical settings. Additionally, TBO could be used in the development of new imaging techniques for the visualization of ROS in biological systems.
Conclusion:
In conclusion, TBO is a unique and versatile molecule that has many potential applications in scientific research. Its ability to detect ROS in real-time makes it an excellent tool for studying oxidative stress and its role in various diseases. TBO has minimal toxicity and does not interfere with other cellular processes, making it an ideal probe for biological systems. With its many advantages and potential applications, TBO is a promising tool for future scientific research.

Synthesis Methods

The synthesis of TBO involves the reaction of 1,2-epoxycyclohexane with thiourea in the presence of a catalyst. The reaction proceeds via a ring-opening process, followed by a cyclization to form the spirocyclic TBO molecule. The synthesis of TBO is relatively simple and can be accomplished in a few steps with high yields.

Scientific Research Applications

TBO has been found to have a wide range of potential applications in scientific research. One of the most promising applications of TBO is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. TBO is highly sensitive to ROS and can be used to monitor the production of ROS in real-time. This makes TBO an excellent tool for studying oxidative stress and its role in various diseases.

properties

IUPAC Name

spiro[8λ6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c9-12(10)6-1-2-7(12)4-8(3-6)5-11-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIFZTCGYKAYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC1S2(=O)=O)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide

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